molecular formula C26H39Cl2N3O2 B12719023 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-40-1

3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12719023
CAS No.: 102132-40-1
M. Wt: 496.5 g/mol
InChI Key: WWTGULCLXCBZPH-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and several substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

    Attachment of the Substituents: The various substituents, including the phenylmethyloxy and phenylmethyl groups, are introduced through nucleophilic substitution reactions. These reactions typically involve the use of reagents such as alkyl halides or aryl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyloxy group, leading to the formation of phenylmethoxy radicals or other oxidized products.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy radicals, while reduction may produce amines.

Scientific Research Applications

3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials, such as polymers or nanomaterials.

    Biological Research: It may be used as a tool compound in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-phenyl-2-(phenylimino)-3-pyrrolidinecarboxamide: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.

    N-{3-[(Ethylamino)carbonyl]phenyl}-2-pyrrolidinecarboxamide hydrochloride: Another compound with a pyrrolidine ring and carboxamide group, but with different substituents.

Uniqueness

The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

CAS No.

102132-40-1

Molecular Formula

C26H39Cl2N3O2

Molecular Weight

496.5 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-[(2-phenylmethoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C26H37N3O2.2ClH/c1-25(2)17-22(26(3,4)29-25)24(30)28-16-10-15-27-18-21-13-8-9-14-23(21)31-19-20-11-6-5-7-12-20;;/h5-9,11-14,22,27,29H,10,15-19H2,1-4H3,(H,28,30);2*1H

InChI Key

WWTGULCLXCBZPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC3=CC=CC=C3)C.Cl.Cl

Origin of Product

United States

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